molecular formula C18H14BrN B14798377 5-bromo-2-(2-phenylphenyl)aniline

5-bromo-2-(2-phenylphenyl)aniline

Cat. No.: B14798377
M. Wt: 324.2 g/mol
InChI Key: HBXRZHYDXDIRIW-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-phenylphenyl)aniline: is an aromatic amine compound characterized by the presence of a bromine atom and a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(2-phenylphenyl)aniline typically involves the bromination of 2-(2-phenylphenyl)aniline. One common method is the reaction of 2-(2-phenylphenyl)aniline with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(2-phenylphenyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biphenyl derivatives .

Scientific Research Applications

Chemistry: 5-Bromo-2-(2-phenylphenyl)aniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It can be used as a precursor for the synthesis of biologically active molecules, including potential drug candidates .

Industry: The compound finds applications in the development of advanced materials, such as polymers and dyes. Its structural features contribute to the desired properties of these materials .

Mechanism of Action

The mechanism of action of 5-bromo-2-(2-phenylphenyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets involved can vary based on the specific derivative or application .

Comparison with Similar Compounds

    2-Bromoaniline: Similar in structure but lacks the biphenyl moiety.

    4-Bromo-2-phenylaniline: Another brominated aniline with a different substitution pattern.

    2-(2-Phenylphenyl)aniline: The non-brominated parent compound.

Uniqueness: 5-Bromo-2-(2-phenylphenyl)aniline is unique due to the presence of both the bromine atom and the biphenyl structure.

Properties

Molecular Formula

C18H14BrN

Molecular Weight

324.2 g/mol

IUPAC Name

5-bromo-2-(2-phenylphenyl)aniline

InChI

InChI=1S/C18H14BrN/c19-14-10-11-17(18(20)12-14)16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,20H2

InChI Key

HBXRZHYDXDIRIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=C(C=C(C=C3)Br)N

Origin of Product

United States

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